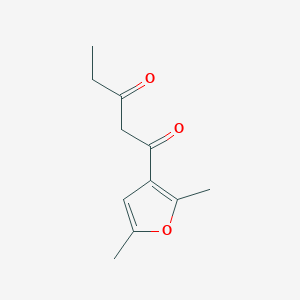
1-(2,5-Dimethylfuran-3-yl)pentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylfuran-3-yl)pentane-1,3-dione is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound is characterized by the presence of a furan ring substituted with two methyl groups and a pentane-1,3-dione moiety. It is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(2,5-Dimethylfuran-3-yl)pentane-1,3-dione typically involves the reaction of 2,5-dimethylfuran with pentane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize the reaction conditions and scale up the production .
Chemical Reactions Analysis
1-(2,5-Dimethylfuran-3-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The furan ring and the dione moiety can undergo substitution reactions with various reagents, leading to a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Dimethylfuran-3-yl)pentane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylfuran-3-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The furan ring and the dione moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,5-Dimethylfuran-3-yl)pentane-1,3-dione can be compared with other similar compounds, such as:
2,5-Dimethylfuran: A simpler compound with a similar furan ring structure but without the pentane-1,3-dione moiety.
Pentane-1,3-dione: A diketone compound without the furan ring.
Furan-3-yl derivatives: Compounds with various substituents on the furan ring.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties .
Biological Activity
1-(2,5-Dimethylfuran-3-yl)pentane-1,3-dione is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The compound features a furan ring substituted with methyl groups and a pentane-1,3-dione moiety. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological systems.
Antimicrobial Activity
Research indicates that derivatives of diketones similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| 3-Acetyl-2,5-dimethylfuran | E. coli | 18 |
| 4-Chloroaniline derivative | B. subtilis | 20 |
Anti-inflammatory Properties
Diketones are known for their anti-inflammatory potential. Research suggests that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines. This activity is crucial in conditions like arthritis and other inflammatory diseases .
Anticancer Activity
Recent studies have explored the anticancer properties of diketone derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For example, it was found to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways .
Case Study: Anticancer Efficacy
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 25 µM.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in target cells leading to apoptosis.
- Membrane Disruption : Interaction with microbial membranes may lead to increased permeability and cell death.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(2,5-dimethylfuran-3-yl)pentane-1,3-dione |
InChI |
InChI=1S/C11H14O3/c1-4-9(12)6-11(13)10-5-7(2)14-8(10)3/h5H,4,6H2,1-3H3 |
InChI Key |
UPCAXYYVJZZRII-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1=C(OC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















